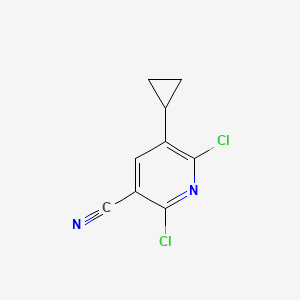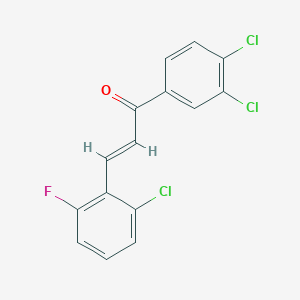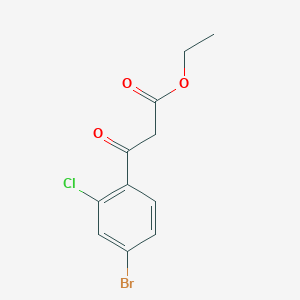
ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate
Übersicht
Beschreibung
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, making it a halogenated aromatic ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, which is a derivative of Profenofos , is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate interacts with its target by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system .
Biochemical Pathways
The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The downstream effects include overstimulation of muscles and glands controlled by the parasympathetic nervous system .
Pharmacokinetics
Profenofos is known to be metabolized into 4-bromo-2-chlorophenol , which could be a potential metabolic pathway for Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate as well.
Result of Action
The result of the action of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is the overstimulation of the nervous system, leading to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate can be influenced by various environmental factors. For instance, its degradation can be affected by environmental conditions such as temperature, pH, and the presence of other chemicals . Microbes in the environment can also play a role in the degradation of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate typically involves the esterification of 3-(4-bromo-2-chlorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl esters.
Reduction: Ethyl 3-(4-bromo-2-chlorophenyl)-3-hydroxypropionate.
Hydrolysis: 3-(4-bromo-2-chlorophenyl)-3-oxopropanoic acid and ethanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropionate
- Ethyl 3-(4-chloro-2-bromophenyl)-3-oxopropionate
- Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropionate
Uniqueness
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropionate is unique due to the specific combination of bromo and chloro substituents on the phenyl ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHXEXDWAMHYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate](/img/structure/B3097725.png)
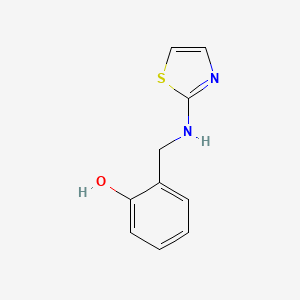


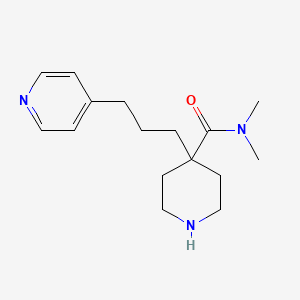

![[3-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B3097771.png)
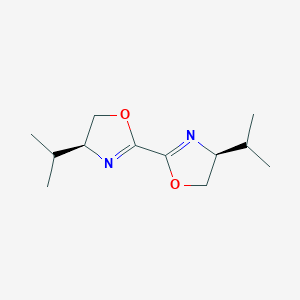
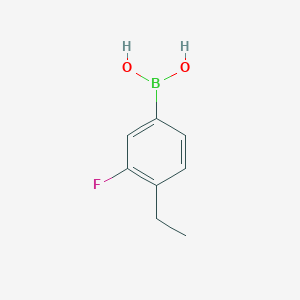
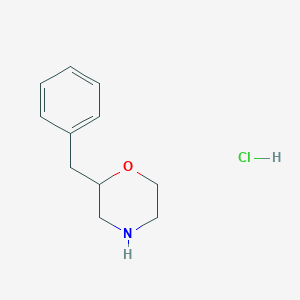
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)
